Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride
Description
Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine core (octahydro-4aH-cyclopenta[b]pyridine) with an ethyl carboxylate ester at the 4a-position and a 5-aminopyridin-2-yl substituent. The hydrochloride salt form enhances solubility and crystallinity, a common strategy in pharmaceutical chemistry to improve bioavailability and handling .
Properties
Molecular Formula |
C16H24ClN3O2 |
|---|---|
Molecular Weight |
325.83 g/mol |
IUPAC Name |
ethyl 1-(5-aminopyridin-2-yl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23N3O2.ClH/c1-2-21-15(20)16-8-3-5-13(16)19(10-4-9-16)14-7-6-12(17)11-18-14;/h6-7,11,13H,2-5,8-10,17H2,1H3;1H |
InChI Key |
MQBBLCLSDVQSJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC1N(CCC2)C3=NC=C(C=C3)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride involves multiple steps. One approach includes the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, followed by catalytic reduction of the pyridine ring . This method allows for the preparation of the compound in an overall yield of 9.0% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Catalytic reduction of the pyridine ring is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the aminopyridine moiety.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride has several scientific research applications:
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride involves its interaction with GABA receptors and related pathways. As a conformationally restricted GABA analogue, it may exhibit enhanced potency and selectivity towards biological targets compared to more flexible counterparts . The molecular targets and pathways involved include GABA receptors and enzymes related to GABA metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate
This compound (CAS 193537-14-3) shares key structural motifs with the target molecule, including an ethyl carboxylate group and a bicyclic framework. However, its thieno[2,3-c]pyridine core replaces the cyclopenta[b]pyridine system, introducing sulfur instead of nitrogen in the heterocycle. Key differences include:
- Stability : The Boc-protected amine in this compound contrasts with the free amine in the target molecule, which may alter reactivity and metabolic stability .
Example 329 from EP 4374877 A2
The patent compound (4aR)-1-[(2,6-dichloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[6-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]pyridin-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide shares a fused bicyclic scaffold but differs in substitution:
- Functional Groups: The trifluoromethyl and carboxamide groups in Example 329 suggest enhanced lipophilicity and target-binding specificity compared to the aminopyridine and ethyl carboxylate groups in the target compound.
- Pharmacological Implications : The presence of chlorine and hydroxyl groups in Example 329 may confer distinct solubility and bioavailability profiles, critical for in vivo efficacy .
Generalized Lumping Strategy for Organic Compounds
highlights the lumping strategy, which groups structurally similar compounds based on shared reactivity or physicochemical properties. Applying this framework:
- Cyclopenta[b]pyridine vs. Cyclopentane Derivatives : The target compound’s fused pyridine ring introduces aromaticity and rigidity, contrasting with fully saturated cyclopentane systems. This affects conformational flexibility and interactions with biological targets .
- Hydrochloride Salt vs. Free Bases : Salt formation (as in the target compound) typically enhances aqueous solubility and crystallinity, a key advantage over neutral analogs in formulation .
Structural and Conformational Analysis
Crystallographic Tools
The SHELX program suite and ORTEP-III are critical for resolving complex bicyclic structures. For example:
- Ring Puckering: The Cremer-Pople parameters quantify non-planar distortions in the cyclopenta[b]pyridine core. Comparative studies with thienopyridine derivatives (e.g., ) would reveal differences in puckering amplitude (q) and phase angle (φ), influencing molecular recognition.
- Validation Metrics : Structure validation protocols (e.g., R-factor analysis via SHELXL ) ensure accuracy in bond lengths and angles, essential for benchmarking against similar compounds .
Hypothetical Data Table for Comparative Properties
Biological Activity
Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride is a complex organic compound notable for its unique bicyclic structure, comprising a pyridine ring and a cyclopentane moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which are attributed to its structural features that facilitate interactions with various biological targets.
Structural Characteristics
The molecular formula of this compound is C16H24ClN3O2, with a molecular weight of 325.83 g/mol. The presence of an ethyl ester and an amino group enhances its biological activity and potential therapeutic applications.
Biological Activities
This compound exhibits several significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been linked to mechanisms that induce cell cycle arrest, particularly at the G2/M phase, preventing mitosis in cancer cells.
- Neuroprotective Effects : Analogous compounds have shown neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.
- Antidiabetic Properties : Structural similarities with other known antidiabetic agents suggest that this compound may also possess hypoglycemic effects, although specific studies are needed to confirm this activity.
The biological activity of this compound can be attributed to its ability to interact with various biological molecules, including enzymes and receptors involved in disease pathways:
- VEGFR Inhibition : Similar compounds have demonstrated inhibitory activity against the Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial in tumor angiogenesis .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound against structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Aminopyridine | Pyridine ring | Antidiabetic | Simpler structure |
| Octahydroquinoline | Saturated cyclic structure | Neuroprotective | Lacks amino group |
| Cyclopentapyridine | Bicyclic structure | Anticancer | Different nitrogen positioning |
The unique combination of an ethyl ester and an amino group on the pyridine ring distinguishes this compound from other related compounds, enhancing its biological activity and therapeutic potential.
Case Studies and Research Findings
Research studies have indicated promising results regarding the efficacy of this compound in various biological assays:
- In Vitro Studies : Laboratory tests have demonstrated the compound's ability to inhibit growth in several cancer cell lines, suggesting a potential role as an anticancer agent.
- Animal Models : Preliminary animal studies are necessary to evaluate the pharmacokinetics and pharmacodynamics of this compound, assessing its safety profile and therapeutic index.
- Clinical Applications : Future clinical trials will be critical to establish the efficacy and safety of this compound in treating specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
